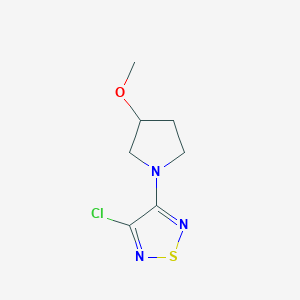
2,4-Dimethylpentan-3-amine hydrochloride
Vue d'ensemble
Description
“2,4-Dimethylpentan-3-amine hydrochloride” is a chemical compound with the CAS Number: 4083-57-2 . It has a molecular weight of 151.68 . The IUPAC name for this compound is 1-isopropyl-2-methylpropylamine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H17N.ClH/c1-5(2)7(8)6(3)4;/h5-7H,8H2,1-4H3;1H . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment . .Applications De Recherche Scientifique
1. Agricultural Herbicide Properties
- Study on Herbicide Dissipation: 2,4-Dichlorophenoxyacetic acid (2,4-D), often formulated as amine salts, is a widely used agricultural herbicide. Research focusing on soil dissipation studies of 2,4-D dimethylamine salt showed equivalent rates of 2,4-D dissipation in soil when applied as either the amine salt or ester forms. This work is crucial in understanding the environmental impact of different herbicide formulations (Wilson, Geronimo, & Armbruster, 1997).
2. Chemical Synthesis and Structure Analysis
- Synthesis and Structural Analysis: Amines, including variants like 2,4-Dimethylpentan-3-amine, have been used in chemical syntheses and structural analysis. For instance, N-amino-3,5-dimethylpyridinium chloride was synthesized from reactions with chloramine, demonstrating the versatility of amine compounds in producing structurally diverse chemicals (Palenik, Qian, Kozioł, & Sisler, 1990).
- Diverse Library Generation: 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, was used to generate a structurally diverse library of compounds through alkylation and ring closure reactions. This highlights the role of amine derivatives in facilitating complex chemical syntheses (Roman, 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
This compound is a primary aliphatic amine
Mode of Action
As a primary aliphatic amine, it may interact with its targets through a variety of mechanisms, potentially acting as a Bronsted base . .
Biochemical Pathways
It has been observed as a metabolite in cancer metabolism , suggesting it may play a role in this pathway.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . Its lipophilicity, which can impact its distribution and metabolism, is predicted to be low .
Result of Action
Analyse Biochimique
Biochemical Properties
2,4-Dimethylpentan-3-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a Bronsted base, capable of accepting a hydron from a donor (Bronsted acid) . This interaction is crucial in many biochemical pathways, including those involved in cancer metabolism. The compound’s ability to interact with enzymes and proteins makes it a valuable tool in biochemical research.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to alter metabolic pathways, leading to changes in cell function . Its impact on gene expression and cell signaling pathways highlights its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes . The compound’s ability to modulate enzyme activity and gene expression underscores its importance in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has provided insights into its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity . Understanding the threshold effects and toxicological profile of this compound is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in cancer metabolism has been particularly noted, where it affects the metabolic pathways involved in tumor growth and progression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is essential for its role in modulating cellular processes and biochemical reactions.
Propriétés
IUPAC Name |
2,4-dimethylpentan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-5(2)7(8)6(3)4;/h5-7H,8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAIHJFZXLHVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


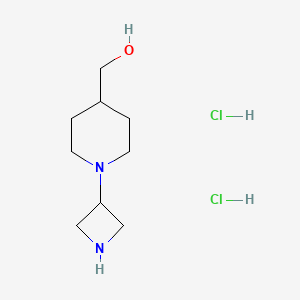
![6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1490003.png)


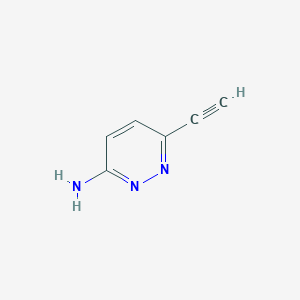




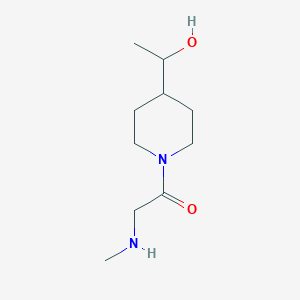

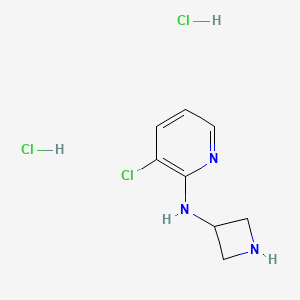
![5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1490021.png)
